![molecular formula C11H14OS B13189593 3-[(3-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13189593.png)
3-[(3-Methylphenyl)sulfanyl]butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-Methylphenyl)sulfanyl]butan-2-one is an organic compound that belongs to the class of sulfanyl ketones It is characterized by the presence of a sulfanyl group attached to a butan-2-one backbone, with a methyl-substituted phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylphenyl)sulfanyl]butan-2-one typically involves the reaction of 3-methylthiophenol with butan-2-one under specific conditions. One common method includes:
Starting Materials: 3-methylthiophenol and butan-2-one.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Procedure: The 3-methylthiophenol is added to a solution of butan-2-one in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux for several hours to ensure complete reaction.
Purification: The product is purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-[(3-Methylphenyl)sulfanyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butan-2-one moiety can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary alcohols.
Substitution: Nitro derivatives, halogenated compounds.
科学研究应用
3-[(3-Methylphenyl)sulfanyl]butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
作用机制
The mechanism of action of 3-[(3-Methylphenyl)sulfanyl]butan-2-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound’s ability to undergo electrophilic substitution reactions allows it to interact with various biomolecules, potentially modulating their activity.
相似化合物的比较
Similar Compounds
3-[(2-Methylphenyl)sulfanyl]butan-2-one: Similar structure but with the methyl group on the ortho position of the phenyl ring.
3-[(4-Methylphenyl)sulfanyl]butan-2-one: Similar structure but with the methyl group on the para position of the phenyl ring.
3-[(3-Chlorophenyl)sulfanyl]butan-2-one: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
3-[(3-Methylphenyl)sulfanyl]butan-2-one is unique due to the specific positioning of the methyl group on the meta position of the phenyl ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its isomers and analogs.
属性
分子式 |
C11H14OS |
|---|---|
分子量 |
194.30 g/mol |
IUPAC 名称 |
3-(3-methylphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C11H14OS/c1-8-5-4-6-11(7-8)13-10(3)9(2)12/h4-7,10H,1-3H3 |
InChI 键 |
NPXBTOLDKHVPDL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)SC(C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl N-[3-methyl-1-(methylamino)butan-2-yl]carbamate](/img/structure/B13189510.png)
![2-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13189512.png)
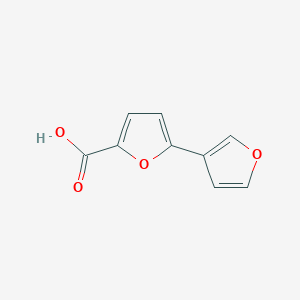
![2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13189538.png)
![Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13189544.png)
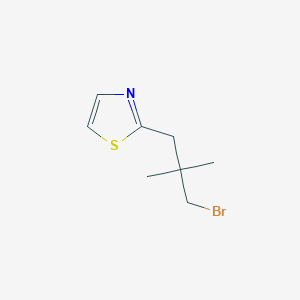
![7,9-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13189552.png)
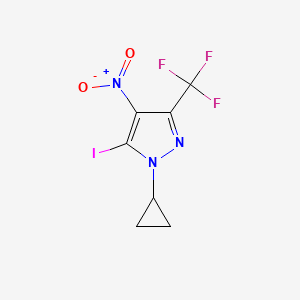

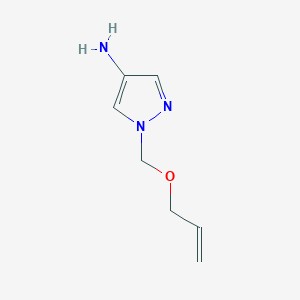

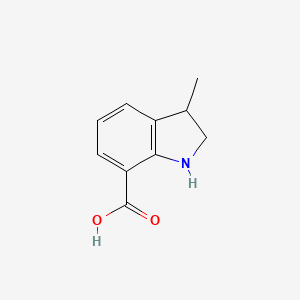
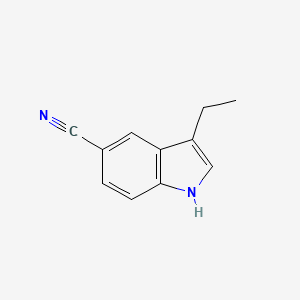
![2-([3-(Trifluoromethyl)phenyl]methyl)oxirane](/img/structure/B13189597.png)
